molecular formula C9H14N2O2 B1458834 1-Neopentyl-1H-pyrazole-4-carboxylic acid CAS No. 1403565-18-3

1-Neopentyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1458834
M. Wt: 182.22 g/mol
InChI Key: OBCWOVWNEUXQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Neopentyl-1H-pyrazole-4-carboxylic acid is a compound with the molecular formula C9H14N2O2. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine (Knorr-type reactions) . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .


Molecular Structure Analysis

The structure of three simple pyrazole-4-carboxylic acids unsubstituted in position 1 (N H derivatives) 1 H -pyrazole-4-carboxylic acid ( 1 ), 3 (5)-methyl-1 H -pyrazole-4-carboxylic acid ( 2) and 3,5-dimethyl-1 H -pyrazole-4-carboxylic acid ( 3) are discussed based on crystallographic results (two new structures) and solid-state NMR (CPMAS) .


Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .

Scientific Research Applications

    Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • For example, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

    Agrochemistry

    • Pyrazoles are also used in agrochemistry .

    Coordination Chemistry and Organometallic Chemistry

    • In coordination chemistry and organometallic chemistry, pyrazoles are frequently used .

    Synthesis of Isoxazole Derivatives

    • “1H-Pyrazole-4-carboxylic acid” is used for synthesizing isoxazole-4-carboxylic acid derivatives .
    • These derivatives are used in herbicides .

    Synthesis of Pyrazole-4-Carboxamides as Potential Fungicide Candidates

    • A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized .
    • Preliminary bioassay showed that some of these compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL .
    • One of the compounds also displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .
    • The molecular docking results indicated that this compound exhibited high affinity with SDH protein by H-bond and π – π stacking interactions .

    Synthesis of Isoxazole Derivatives for Use in Herbicides

    • “1H-Pyrazole-4-carboxylic acid” is used for synthesizing isoxazole-4-carboxylic acid derivatives .
    • These derivatives are used in herbicides .

    Synthesis of Pyrazole Derivatives with Anticancer Properties

    • A synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

    Synthesis of Pyrazole-4-Carboxamides as Potential Fungicide Candidates

    • A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized .
    • Preliminary bioassay showed that some of these compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL .
    • One of the compounds also displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .
    • The molecular docking results indicated that this compound exhibited high affinity with SDH protein by H-bond and π – π stacking interactions .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

1-(2,2-dimethylpropyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)6-11-5-7(4-10-11)8(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCWOVWNEUXQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Neopentyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Neopentyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Neopentyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Neopentyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Neopentyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Neopentyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Neopentyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.